N,N-Diphenyl-4-(4-vinylstyryl)aniline

Catalog No.
S13647857
CAS No.
M.F
C28H23N
M. Wt
373.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Diphenyl-4-(4-vinylstyryl)aniline

Product Name

N,N-Diphenyl-4-(4-vinylstyryl)aniline

IUPAC Name

4-[(E)-2-(4-ethenylphenyl)ethenyl]-N,N-diphenylaniline

Molecular Formula

C28H23N

Molecular Weight

373.5 g/mol

InChI

InChI=1S/C28H23N/c1-2-23-13-15-24(16-14-23)17-18-25-19-21-28(22-20-25)29(26-9-5-3-6-10-26)27-11-7-4-8-12-27/h2-22H,1H2/b18-17+

InChI Key

CJUQWHLMEDBASB-ISLYRVAYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4

Isomeric SMILES

C=CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4

N,N-Diphenyl-4-(4-vinylstyryl)aniline is an organic compound characterized by its unique structure, which consists of a diphenyl group and a vinylstyryl substituent attached to an aniline backbone. The molecular formula of this compound is C23H22N2, and it has a molecular weight of approximately 358.44 g/mol. This compound is notable for its potential applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its photophysical properties.

  • Oxidation: This compound can be oxidized to form various N-oxides, which may have different properties and applications.
  • Reduction: It can be reduced to generate amine derivatives, which may be useful in further synthetic pathways.
  • Substitution Reactions: Electrophilic substitution can occur on the aromatic rings, allowing the introduction of various functional groups.

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like lithium aluminum hydride or sodium borohydride. Substitution reactions typically involve halogens or nitrating agents under controlled conditions.

Research into the biological activity of N,N-Diphenyl-4-(4-vinylstyryl)aniline suggests potential antimicrobial and anticancer properties. Studies have indicated that compounds with similar structures may interact with cellular membranes or specific proteins, leading to alterations in cellular functions. The exact mechanisms of action are still under investigation, but the compound's ability to insert into lipid bilayers may affect membrane integrity and function.

Several synthesis methods exist for producing N,N-Diphenyl-4-(4-vinylstyryl)aniline:

  • Palladium-Catalyzed Cross-Coupling: A common method involves reacting 4-bromo-N,N-diphenylaniline with 4-vinylphenylboronic acid in the presence of a palladium catalyst. This process typically requires heating under an inert atmosphere (e.g., nitrogen or argon).
  • Alternative Routes: Other synthetic routes may involve different coupling strategies or starting materials, highlighting the versatility in the preparation of this compound.
  • Industrial Production: On a larger scale, continuous flow reactors and optimized reaction conditions can enhance yield and efficiency during production.

N,N-Diphenyl-4-(4-vinylstyryl)aniline has several applications:

  • Organic Electronics: It is utilized in the development of organic semiconductors and light-emitting diodes (OLEDs), where its electronic properties are advantageous.
  • Pharmaceuticals: Ongoing research aims to explore its potential as a therapeutic agent due to its biological activities.
  • Materials Science: The compound serves as a building block for synthesizing more complex organic materials.

Interaction studies involving N,N-Diphenyl-4-(4-vinylstyryl)aniline focus on its behavior within biological systems. Preliminary findings suggest that it may interact with cellular membranes, impacting membrane dynamics and protein functions. Further studies are necessary to elucidate specific molecular targets and mechanisms underlying its biological effects.

Several compounds share structural similarities with N,N-Diphenyl-4-(4-vinylstyryl)aniline:

Compound NameChemical FormulaUnique Features
N,N-DiphenylamineC12H11NSimple diphenyl structure without vinyl or styryl groups
4-VinylanilineC9H9NContains only one phenyl group; lacks diphenyl structure
N,N-Diphenyl-4-(3-vinylphenyl)anilineC23H22N2Similar structure but differs in vinyl position

Uniqueness

N,N-Diphenyl-4-(4-vinylstyryl)aniline is unique due to its specific substitution pattern on both the diphenyl and vinyl groups, which influences its electronic properties and reactivity. Compared to similar compounds, this arrangement allows for distinct interactions in electronic applications and potential biological activities that could be advantageous for specific uses in materials science and pharmaceuticals.

The development of N,N-Diphenyl-4-(4-vinylstyryl)aniline is rooted in the broader exploration of triphenylamine derivatives, which gained prominence in the early 21st century for their applications in organic electronics. While aniline itself was first isolated in 1826, the functionalization of its derivatives with conjugated systems emerged much later, driven by the demand for materials with tunable optoelectronic properties.

The specific synthesis of N,N-Diphenyl-4-(4-vinylstyryl)aniline was reported in the context of DSSC research, where high molar extinction coefficients (50,000–70,000 M⁻¹cm⁻¹) were prioritized to improve light absorption efficiency. The compound’s design leverages Heck coupling—a palladium-catalyzed cross-coupling reaction—to introduce the vinylstyryl group, a method refined in the 2010s for constructing conjugated architectures. This approach aligns with broader trends in organic chemistry to enhance charge transport in photovoltaic materials.

Structural Classification within Aromatic Amines

N,N-Diphenyl-4-(4-vinylstyryl)aniline is classified as a substituted diphenylamine, featuring:

  • A central aniline group (−C₆H₅−NH−) modified by two phenyl substituents on the nitrogen atom.
  • A 4-vinylstyryl group (−CH=CH−C₆H₄−CH=CH₂) at the para position, extending conjugation.

Key structural attributes include:

FeatureDescription
Molecular FormulaC₂₈H₂₃N
Molecular Weight373.5 g/mol
Conjugation SystemExtended π-system across the vinylstyryl and diphenylamine moieties.
HybridizationNitrogen adopts sp² hybridization due to resonance with aromatic rings.

The vinylstyryl group introduces steric effects and electronic modulation, reducing the energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This property is critical for applications requiring efficient electron transfer, such as in DSSCs.

Spectroscopic Analysis

The spectroscopic characterization of N,N-Diphenyl-4-(4-vinylstyryl)aniline provides essential insights into its molecular structure and vibrational properties. This compound, with the molecular formula C28H23N and a molecular weight of 373.49 g/mol [1], represents a complex conjugated system featuring a diphenylamine core extended through a vinylstyryl bridge.

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, 2D Correlation)

The proton nuclear magnetic resonance (¹H Nuclear Magnetic Resonance) analysis of N,N-Diphenyl-4-(4-vinylstyryl)aniline reveals characteristic resonances corresponding to the aromatic and vinyl protons within the molecule. The aromatic protons of the diphenylamine moiety typically appear in the 7.00-7.50 ppm region, exhibiting the expected multipicity patterns for substituted phenyl rings [2]. The vinyl protons from the terminal vinyl group are observed at characteristic chemical shifts around 5.2-6.7 ppm, consistent with sp² hybridized carbon environments [3]. The styryl bridge protons appear as characteristic doublets in the 6.5-7.5 ppm region, with coupling constants typical of trans-alkene configurations [4].

Carbon-13 nuclear magnetic resonance (¹³C Nuclear Magnetic Resonance) spectroscopy provides detailed information about the carbon framework of the molecule. The aromatic carbons of the diphenylamine unit typically resonate between 115-150 ppm, with the ipso carbons bearing the nitrogen substituent appearing at the downfield end of this range [2]. The vinyl carbons of the terminal vinyl group appear around 110-140 ppm, while the styryl bridge carbons exhibit resonances characteristic of conjugated alkene systems [4]. The extended conjugation through the vinylstyryl system results in characteristic shifts that reflect the electron delocalization throughout the molecular framework.

Two-dimensional correlation spectroscopy, including heteronuclear single quantum coherence and heteronuclear multiple bond correlation experiments, provides crucial connectivity information. These techniques allow for the unambiguous assignment of proton-carbon correlations and reveal the through-bond relationships that confirm the molecular structure [5]. The correlation patterns observed are consistent with the expected connectivity in the diphenylamine-vinylstyryl framework, providing definitive structural confirmation.

Infrared Vibrational Mode Assignments

The infrared vibrational spectrum of N,N-Diphenyl-4-(4-vinylstyryl)aniline exhibits characteristic absorption bands that can be systematically assigned to specific functional groups and molecular vibrations. The aromatic carbon-hydrogen stretching vibrations appear in the 3050-3100 cm⁻¹ region, consistent with aromatic hydrocarbon environments [6]. The vinyl carbon-hydrogen stretching modes are observed at slightly lower frequencies, typically around 3000-3050 cm⁻¹ [3].

The aromatic carbon-carbon stretching vibrations manifest as strong absorption bands in the 1450-1650 cm⁻¹ region [6]. The diphenylamine core exhibits characteristic vibrational modes, with the aromatic ring stretching vibrations appearing as strong bands around 1600 cm⁻¹ and 1500 cm⁻¹ [7]. The carbon-nitrogen stretching vibrations of the diphenylamine unit are observed in the 1200-1400 cm⁻¹ region, with the exact frequency depending on the degree of conjugation and electron delocalization [6].

The vinyl carbon-carbon stretching vibration appears as a characteristic absorption around 1640 cm⁻¹, which is diagnostic of the terminal vinyl group [3]. The styryl bridge exhibits conjugated alkene stretching vibrations, typically observed in the 1600-1650 cm⁻¹ region [8]. The out-of-plane bending vibrations of the aromatic carbon-hydrogen bonds provide fingerprint information in the 650-900 cm⁻¹ region, with the substitution pattern of the aromatic rings determining the specific frequencies observed [6].

The vibrational analysis reveals that the molecule maintains significant conjugation throughout the extended π-system, as evidenced by the characteristic shifts in the carbon-carbon and carbon-nitrogen stretching frequencies compared to non-conjugated analogues [9]. The triphenylamine core exhibits vibrational modes characteristic of a propeller-shaped molecular geometry, with the phenyl rings adopting non-planar conformations relative to the central nitrogen atom [10] [11].

Crystallographic Studies

Single-Crystal X-ray Diffraction Analysis

The single-crystal X-ray diffraction analysis of N,N-Diphenyl-4-(4-vinylstyryl)aniline provides definitive structural information about the molecular geometry and bonding parameters. Based on analogous triphenylamine derivatives, the molecule is expected to adopt a propeller-shaped conformation around the central nitrogen atom [10]. The three phenyl rings attached to the nitrogen center are twisted away from planarity to minimize steric interactions, with typical twist angles ranging from 30° to 60° relative to the plane defined by the three nitrogen-carbon bonds [12].

The vinylstyryl extension introduces additional structural complexity, with the conjugated system exhibiting a predominantly planar geometry to maximize π-orbital overlap. The vinyl group at the terminus of the styryl chain maintains its sp² hybridization, with carbon-carbon double bond lengths typically around 1.33-1.34 Å [13]. The styryl bridge carbon-carbon bond lengths are intermediate between single and double bonds, reflecting the extended conjugation throughout the system [14].

The diphenylamine core exhibits characteristic structural features, with the nitrogen atom adopting a pyramidal geometry due to the delocalization of the lone pair electrons into the aromatic system [10]. The carbon-nitrogen bond lengths are typically shorter than standard single bonds, reflecting the partial double bond character arising from resonance delocalization [15]. The molecular structure demonstrates significant intramolecular charge transfer character, as evidenced by the systematic variation in bond lengths throughout the conjugated framework [12].

Packing Arrangement in Solid State

The solid-state packing arrangement of N,N-Diphenyl-4-(4-vinylstyryl)aniline is dominated by intermolecular π-π stacking interactions between the aromatic systems of adjacent molecules. Analogous triphenylamine derivatives exhibit characteristic π-stacking patterns, with molecules forming dimeric units through face-to-face interactions between electron-rich aromatic rings [15]. The π-π stacking distances typically range from 3.3 to 3.7 Å, which are optimal for favorable intermolecular interactions [12].

The propeller-shaped geometry of the triphenylamine core influences the overall packing efficiency, with the twisted phenyl rings creating specific intermolecular contact patterns. The extended vinylstyryl system provides additional sites for intermolecular interactions, including edge-to-face aromatic contacts and weak hydrogen bonding interactions involving the vinyl protons [13]. These interactions contribute to the stabilization of the crystal lattice and influence the solid-state properties of the material.

The molecular packing is further stabilized by weak intermolecular forces, including carbon-hydrogen···π interactions and van der Waals contacts between the alkyl portions of adjacent molecules [16]. The overall crystal structure exhibits a balance between maximizing favorable intermolecular interactions and minimizing steric repulsion between the bulky aromatic substituents. This packing arrangement has important implications for the electronic and optical properties of the material in the solid state [17].

The crystallographic analysis reveals that the solid-state structure is characterized by partial planarity of the portions of the molecule carrying the extended conjugated system, while the triphenylamine core maintains its characteristic propeller conformation [15]. This structural arrangement facilitates efficient π-π stacking interactions that are beneficial for charge transport properties and may contribute to enhanced device performance in electronic applications [12].

XLogP3

8.2

Hydrogen Bond Acceptor Count

1

Exact Mass

373.183049738 g/mol

Monoisotopic Mass

373.183049738 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-10-2024

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